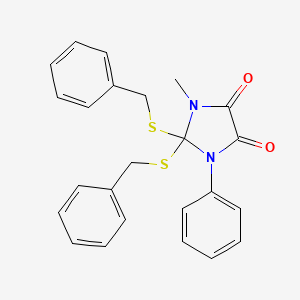
2,2-Bis(benzylsulfanyl)-1-methyl-3-phenylimidazolidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(benzylsulfanyl)-1-methyl-3-phenylimidazolidine-4,5-dione is a complex organic compound characterized by its unique structure, which includes benzylsulfanyl groups and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(benzylsulfanyl)-1-methyl-3-phenylimidazolidine-4,5-dione typically involves multi-step organic reactions. One common method includes the reaction of benzyl mercaptan with a suitable imidazolidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(benzylsulfanyl)-1-methyl-3-phenylimidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-Bis(benzylsulfanyl)-1-methyl-3-phenylimidazolidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(benzylsulfanyl)-1-methyl-3-phenylimidazolidine-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The imidazolidine ring structure also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
- 2,2-Bis(benzylsulfanyl)-3-methylbutanal
- Bis(oxazoline) ligands
Comparison: Compared to similar compounds, 2,2-Bis(benzylsulfanyl)-1-methyl-3-phenylimidazolidine-4,5-dione stands out due to its unique combination of benzylsulfanyl groups and an imidazolidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62376-63-0 |
|---|---|
Molecular Formula |
C24H22N2O2S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2,2-bis(benzylsulfanyl)-1-methyl-3-phenylimidazolidine-4,5-dione |
InChI |
InChI=1S/C24H22N2O2S2/c1-25-22(27)23(28)26(21-15-9-4-10-16-21)24(25,29-17-19-11-5-2-6-12-19)30-18-20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |
InChI Key |
UKNGEIWEGDLBTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N(C1(SCC2=CC=CC=C2)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


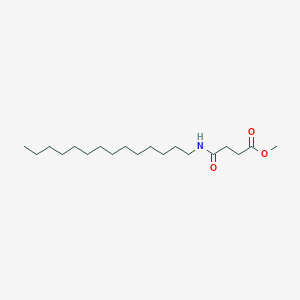
![3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene](/img/structure/B14532101.png)
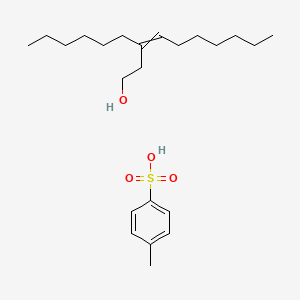
![3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14532107.png)
![Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate](/img/structure/B14532113.png)
![[2,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14532114.png)
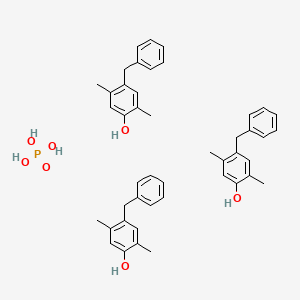
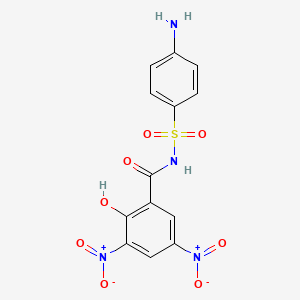
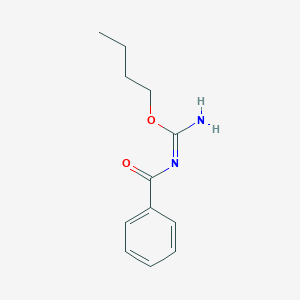
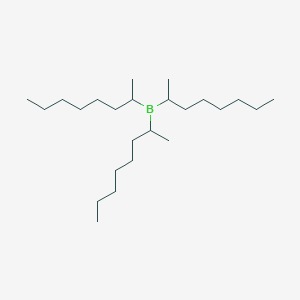
![N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide](/img/structure/B14532137.png)
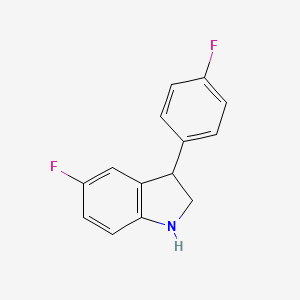
![4,4'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine)](/img/structure/B14532145.png)
![1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14532149.png)
